4-Bromobut-1-en-3-yne
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Overview
Description
4-Bromobut-1-en-3-yne is an organic compound with the molecular formula C4H5Br. It is a brominated alkyne, characterized by the presence of both a bromine atom and a triple bond in its structure. This compound is commonly used as a reactant in organic synthesis due to its ability to introduce bromo functionality into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobut-1-en-3-yne can be synthesized through various methods. One common approach involves the hydroboration of bromo-substituted 1,3-enynes, followed by hydride addition to the resulting borane . Another method includes the use of alkyl halides as a source of bromo functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as those used in laboratory settings. The process may include the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of the bromine atom with another functional group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in the formation of various substituted alkynes .
Scientific Research Applications
4-Bromobut-1-en-3-yne has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of macrocycles, oxazoles, and oxadiazoles.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromobut-1-en-3-yne involves its ability to act as a source of bromo functionality. This allows it to participate in various chemical reactions, such as cycloadditions and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Bromobut-1-en-3-yne can be compared with other similar compounds, such as:
1-Bromo-3-butyne: Another brominated alkyne with similar reactivity.
4-Bromo-1-butene: A brominated alkene used in similar applications.
(4-bromobut-1-yn-1-yl)benzene: A compound with a phenyl group attached to the alkyne.
Properties
CAS No. |
40083-64-5 |
---|---|
Molecular Formula |
C4H3Br |
Molecular Weight |
130.97 g/mol |
IUPAC Name |
4-bromobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Br/c1-2-3-4-5/h2H,1H2 |
InChI Key |
SCRCAFCBDMFEHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CBr |
Origin of Product |
United States |
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